Patent

US09440976B2

Procedure details

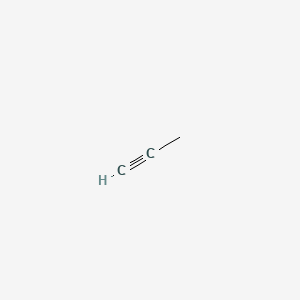

Propyne (15.4 g, 0.39 mol) was condensed into a pre-weighed flask cooled to ca. −40° C. containing THF (80 mL). The solution was added via cannula to a cooled (0-5° C.), degassed mixture of 5-fluoro-3-iodo-pyridin-2-ylamine (61.0 g, 0.26 mol), bis(triphenylphosphine)dichloropalladium(0) (9.0 g, 13.0 mmol), copper (I) iodide (2.95 g, 15.6 mmol) and triethylamine (77.7 g, 107 mL, 0.78 mol) in THF (650 mL). The mixture was stirred at 0-5° C. for 30 minutes then for a further 30 minutes at ambient temperature. The solid was removed by filtration and the cake washed with THF. The filtrate was diluted with ethyl acetate and extracted with 2M hydrochloric acid (×3). The combined acid extract was washed with diethyl ether and then made basic by careful addition of potassium carbonate then extracted with diethyl ether (×3). The combined organic layer was dried (Na2SO4), filtered and evaporated to afford the title compound as a brown solid (32.2 g, 84%). 1H NMR (400 MHz, CDCl3): 7.90 (s, 1H), 7.24 (dd, J=8.4, 2.8 Hz, 1H), 4.84 (s, 2H), 2.11 (s, 3H).

[Compound]

Name

bis(triphenylphosphine)dichloropalladium(0)

Quantity

9 g

Type

reactant

Reaction Step Two

Name

copper (I) iodide

Quantity

2.95 g

Type

catalyst

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1]#[C:2][CH3:3].[F:4][C:5]1[CH:6]=[C:7](I)[C:8]([NH2:11])=[N:9][CH:10]=1.C(N(CC)CC)C>C1COCC1.[Cu]I>[F:4][C:5]1[CH:6]=[C:7]([C:1]#[C:2][CH3:3])[C:8]([NH2:11])=[N:9][CH:10]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C#CC

|

Step Two

|

Name

|

|

|

Quantity

|

61 g

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C(=NC1)N)I

|

[Compound]

|

Name

|

bis(triphenylphosphine)dichloropalladium(0)

|

|

Quantity

|

9 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

107 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

650 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

copper (I) iodide

|

|

Quantity

|

2.95 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Three

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at 0-5° C. for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed into a pre-weighed flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was added via cannula to

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a cooled (0-5° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

degassed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

for a further 30 minutes at ambient temperature

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the cake washed with THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate was diluted with ethyl acetate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 2M hydrochloric acid (×3)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined acid extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with diethyl ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

made basic by careful addition of potassium carbonate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

then extracted with diethyl ether (×3)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic layer was dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC=1C=C(C(=NC1)N)C#CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 32.2 g | |

| YIELD: PERCENTYIELD | 84% | |

| YIELD: CALCULATEDPERCENTYIELD | 82.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |